![molecular formula C12H13Cl2FN2 B2664920 7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride CAS No. 2287290-02-0](/img/structure/B2664920.png)

7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

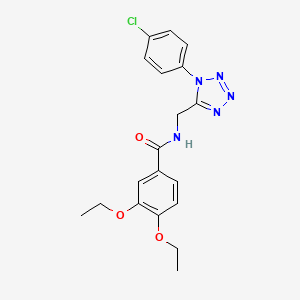

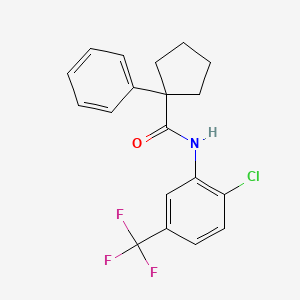

The compound “7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride” is a complex organic molecule. It contains several functional groups and elements including a pyridine ring, an indole ring, chlorine, fluorine, and a methyl group .

Molecular Structure Analysis

The compound contains a pyridine ring and an indole ring, both of which are aromatic and contribute to the compound’s stability . The presence of the chlorine and fluorine atoms could also significantly affect the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the pyridine and indole rings, as well as the chlorine and fluorine atoms . These groups could participate in various chemical reactions, but without specific context or experimental data, it’s difficult to predict the exact reactions the compound might undergo.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure . Factors such as its size, shape, functional groups, and the presence of heteroatoms (like nitrogen, chlorine, and fluorine) would all influence its properties .Scientific Research Applications

Field: Organic Chemistry and Drug Development

Indole derivatives are significant in the field of organic chemistry and drug development . They are important types of molecules and natural products and play a main role in cell biology .

Application Summary

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Methods of Application

The methods of application or experimental procedures for indole derivatives often involve organic synthesis techniques. For example, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol gave the corresponding tricyclic indole in a good yield .

Results or Outcomes

Indole derivatives have shown promising results in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

Field: Antiviral Research

Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .

Field: Anti-inflammatory Research

Indole derivatives also have anti-inflammatory properties . They can be used in the development of drugs for the treatment of various inflammatory diseases .

As for EN300-6735903, it is related to a precision inertial measurement/navigation unit :

Field: Navigation and Stabilization Systems

EN300-6735903, also known as the EN-300 Precision Fiber Optic Inertial Measurement/Navigation Unit, is used in navigation systems where GPS is unavailable or denied .

Application Summary

The EN-300 is used for precise targeting and line-of-sight stabilization . It’s particularly useful in applications such as inertial navigation for UAVs, dismounted soldiers, civilian unmanned aviation, and oil and gas exploration .

Methods of Application

The EN-300 operates as an IMU or navigator. Its digital interface is fully programmable, allowing it to directly replace lower-performing competing units .

Results or Outcomes

The EN-300 provides lower noise and greater stability than competing IMUs. With the option of full navigation capability including coning and sculling compensation and sophisticated Kalman filtering, the unit is also able to statically find North to less than one degree through gyro-compassing .

Safety And Hazards

Future Directions

properties

IUPAC Name |

7-chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFN2.ClH/c1-16-10-4-5-15-6-8(10)7-2-3-9(13)11(14)12(7)16;/h2-3,15H,4-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFCJSXHLYTEMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CNCC2)C3=C1C(=C(C=C3)Cl)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2664842.png)

![(E)-5-bromo-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2664843.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2664844.png)

![2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2664846.png)

![N-[1-(3-Bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B2664848.png)

![3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-methylpropanamide](/img/structure/B2664850.png)

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine](/img/structure/B2664852.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2664859.png)